Cyclobuxine D
Overview
Description
Cyclobuxine D is a steroid alkaloid . It is a natural product found in Buxus wallichiana and Buxus sempervirens . The molecular formula of Cyclobuxine D is C25H42N2O .
Molecular Structure Analysis
The molecular structure of Cyclobuxine D has been analyzed in several studies . The IUPAC name of Cyclobuxine D is (1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol .Scientific Research Applications
Cardiovascular Effects
Cyclobuxine D has been studied for its potential cardiovascular effects. A study by Yang Fang (2007) found that Cyclobuxine D improved heart function and lowered blood pressure in rats without increasing heart rate. This suggests potential applications in managing cardiovascular conditions.
Transdermal Pharmacokinetics
The pharmacokinetics of Cyclobuxine D via transdermal patches were analyzed by Yu Yang (2009). The study indicated that Cyclobuxine D in a transdermal patch form could maintain appropriate blood concentration for an extended period, highlighting its controlled-release properties.
Role in Lymphocyte Development and Leukemias
Cyclin D3, a component related to Cyclobuxine D, plays a significant role in lymphocyte development and T cell leukemias. Research by E. Sicinska et al. (2003) showed that cyclin D3 deficiency led to reduced expansion of immature T lymphocytes and decreased susceptibility to T cell malignancies. This indicates the potential of targeting cyclin D3 in specific human malignancies.
Potential in Neuropsychiatric Diseases
D-Cycloserine, a derivative of Cyclobuxine D, has shown potential in various neuropsychiatric diseases. Sebastian Schade and W. Paulus (2015) conducted a systematic review and found evidence supporting its effectiveness in disorders such as schizophrenia, anxiety, addiction, and major depression.
Enhancing Cognitive Behavioral Therapy
D-Cycloserine has been researched for its ability to enhance exposure-based cognitive behavioral therapy for anxiety disorders. A meta-analysis by D. Mataix-Cols et al. (2017) and another study by H. Rodrigues et al. (2014) suggest that D-Cycloserine can aid in reducing anxiety symptoms, although its effectiveness may depend on dose, timing, and frequency of administration.
Impact on Motor Cortical Neuroplasticity
The impact of D-Cycloserine on motor cortical neuroplasticity was explored by M. Nitsche et al. (2004). Their findings showed that D-Cycloserine could potentiate motor cortical excitability enhancements, suggesting its utility in enhancing cognitive functions.
Antibacterial Activity
Cyclobuxine D has shown antibacterial activity, particularly in the treatment of tuberculosis. A study by Steven M. Halouska et al. (2014) identified D-Cycloserine as an effective antibiotic against Mycobacterium tuberculosis, providing insights into its mechanism of action and potential use in treating drug-resistant strains.
properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNZFQANPMIOIU-WZBMPAQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101046371 | |
Record name | Cyclobuxine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobuxine D | |
CAS RN |
2241-90-9 | |
Record name | (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2241-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobuxine D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobuxine D | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobuxine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOBUXINE D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP83EW60V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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